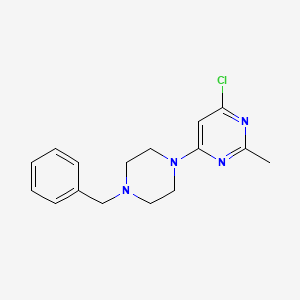

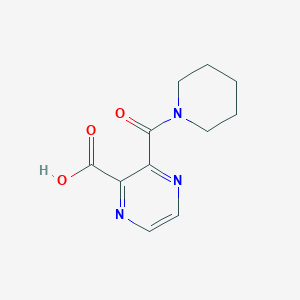

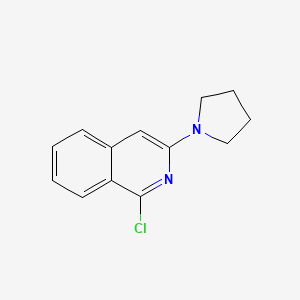

![molecular formula C7H4BrFN2S B1294201 7-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 942473-90-7](/img/structure/B1294201.png)

7-Bromo-4-fluorobenzo[d]thiazol-2-amine

描述

The compound 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a derivative of benzo[d]thiazol-2-amine, which is a core structure for various chemical compounds with potential applications in drug discovery and material science. The presence of bromo and fluoro substituents on the benzothiazole ring can significantly alter the compound's reactivity and physical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-amine derivatives has been explored in several studies. For instance, the preparation of 6-bromobenzo[d]thiazol-2-amine derivatives with carboxylic acids has been reported, which involves non-covalent interactions and results in the formation of multicomponent organic acid–base adducts . Another study describes the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine, indicating the versatility of bromobenzo[d]thiazol-2-amines as precursors in organic synthesis . These methods could potentially be adapted for the synthesis of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine by introducing the appropriate fluoro substituent at the correct position on the benzothiazole ring.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives has been determined, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure . These structural features are important for understanding the molecular geometry and potential binding interactions of 7-Bromo-4-fluorobenzo[d]thiazol-2-amine.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution. A study on 3-bromo-2-nitrobenzo[b]thiophene reacting with amines demonstrates the potential for rearrangement during nucleophilic substitution, leading to unexpected isomers . This suggests that 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could also participate in similar reactions, with the potential for interesting rearrangements due to the presence of the bromo and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The melting points, elemental analysis, and infrared spectroscopy data from related compounds provide insights into the behavior of these molecules . The introduction of bromo and fluoro groups is likely to affect the electron distribution within the molecule, influencing its reactivity, boiling and melting points, solubility, and other physical properties. These characteristics are essential for the practical application of the compound in various fields.

科学研究应用

-

Antimicrobial and Anticancer Applications

- Field : Medical and Pharmaceutical Research

- Application Summary : A series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives were synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer and to overcome the challenges of microbial resistance .

- Methods : The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The antimicrobial activity results revealed that certain compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that one compound was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

-

Broad Applications of Thiazole Derivatives

- Field : Agrochemicals, Industrial, and Photographic Sensitizers

- Application Summary : Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields .

- Methods : Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis and their biological activities studies are presented .

- Results : Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

-

Antioxidant, Analgesic, Anti-inflammatory Applications

- Field : Medical and Pharmaceutical Research

- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods : The development of different thiazole derivatives has been a focus of research in the last few decades .

- Results : The modification of thiazole-based compounds at different positions has generated new molecules with potent activities .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a term for bacterial cell–cell communication, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

- Methods : A library of fifteen benzo [d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1 and 45.5 μg mL−1, respectively .

-

Antiviral Applications

- Field : Medical and Pharmaceutical Research

- Application Summary : Thiazole derivatives have been found to act as antiviral drug molecules with lesser side effects .

- Methods : The development of different thiazole derivatives has been a focus of research in the last few decades .

- Results : The modification of thiazole-based compounds at different positions has generated new molecules with potent antiviral activities .

-

Anti-Biofilm Formation

- Field : Microbiology

- Application Summary : Thiazole derivatives have been found to inhibit biofilm formation in bacteria . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances that they have produced .

- Methods : A library of fifteen benzo [d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

- Results : One of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

安全和危害

未来方向

The thiazole scaffold is present in more than 18 FDA-approved drugs and numerous experimental drugs . Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Therefore, the future directions for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could involve further exploration of its potential in pharmaceutical applications, particularly in the development of new anticancer drugs.

属性

IUPAC Name |

7-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIGNCTXUWWDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650177 | |

| Record name | 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-fluorobenzo[d]thiazol-2-amine | |

CAS RN |

942473-90-7 | |

| Record name | 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

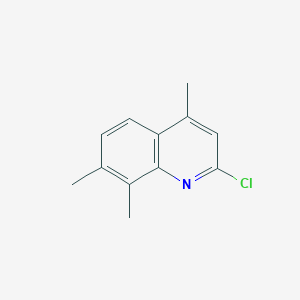

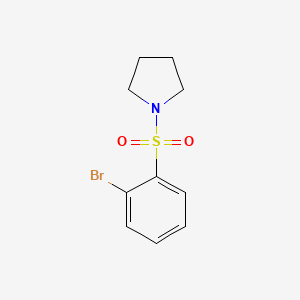

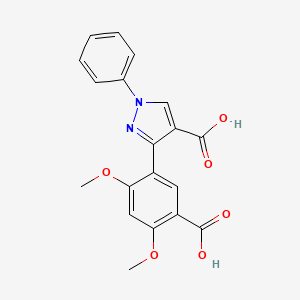

![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

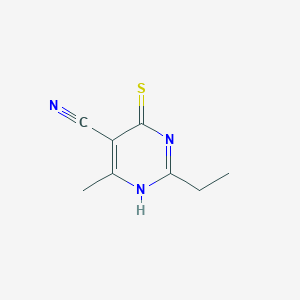

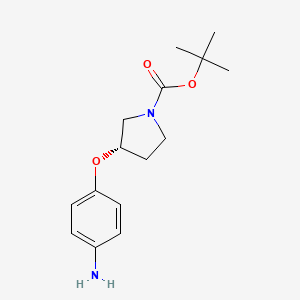

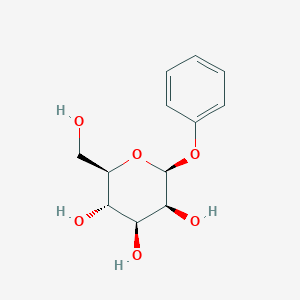

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

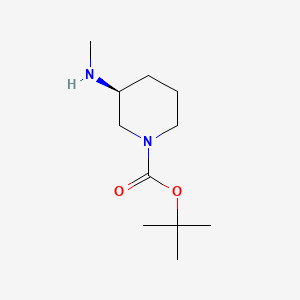

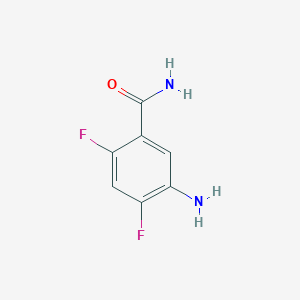

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)